B1574971 HER-2/neu (85–94)

HER-2/neu (85–94)

Numéro de catalogue B1574971
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HER-2/neu

Applications De Recherche Scientifique

Oncogene Characteristics and Breast Cancer Prognostics

HER-2/neu, a member of the erbB-like oncogene family related to the epidermal growth factor receptor, is crucial in breast cancer. It is amplified in 30% of breast cancers, significantly predicting overall survival and time to relapse. This amplification has more prognostic value than many other factors, including hormone-receptor status, especially in lymph node-positive disease, indicating its role in the pathogenesis and behavior of breast cancer (Slamon et al., 1987).

Immunotherapy and Vaccine Development

HER-2/neu-positive tumor cells are promising targets for tumor-reactive cytotoxic T lymphocytes and immunotherapeutic trials. The "humanized" monoclonal antibody Herceptin has been effective in treating HER-2/neu-positive breast and ovarian cancers. Vaccines aiming to generate T-cell responses are being examined in trials. The immunogenicity of HER-2/neu is supported by natural immunity observed in patients, encouraging vaccination trials with HER-2 protein–derived subunits or synthetic peptides (Baxevanis et al., 2004).

Diagnostic and Therapeutic Relevance in Breast Cancer

HER-2/neu status is valuable for predicting disease outcome and response to various therapies in breast cancer. The serum-based HER-2/neu testing and antibody-based therapies directed against HER-2/neu protein, like Herceptin, demonstrate its critical role in breast cancer treatment. HER-2/neu's role in predicting responses to hormonal, cytotoxic, and radiation therapies is being actively researched (Ross & Fletcher, 1998).

Implications in Other Cancers

HER-2/neu expression varies across different cancers. In colorectal cancer, its overexpression correlates with the stage of disease and survival, indicating its potential as a prognostic factor in colorectal malignancies (Kapitanović et al., 1997).

Breast Cancer and Steroid Hormone Receptors

HER-2/neu's relationship with hormone receptor expression in breast cancer is significant. There's an inverse correlation between HER-2/neu amplification/overexpression and estrogen/progesterone receptor levels, affecting the efficacy of hormone therapy in HER-2/neu-positive cases (Konecny et al., 2003).

Breast and Ovarian Cancer Studies

HER-2/neu is similarly amplified in breast and ovarian cancers, correlating with overexpression and clinical outcomes. This study suggests the gene's involvement in the pathogenesis of these cancers and highlights the importance of evaluating HER-2/neu in various diseases (Slamon et al., 1989).

Secreted Autoinhibitor and Oncogenic Activity

HER-2/neu, an orphan receptor tyrosine kinase, has a secreted protein, herstatin, inhibiting its oncogenic activity. Herstatin disrupts dimers, reduces tyrosine phosphorylation, and inhibits the growth of overexpressing HER-2 cells, providing an insight into potential therapeutic approaches (Doherty et al., 1999).

Mammographic Correlation in Breast Cancer

HER-2/neu overexpression in breast cancer correlates with certain mammographic features. Women under 50 years more frequently exhibit HER-2/neu overexpression, and calcifications on mammograms are more common in these cases, aiding in diagnosis and treatment planning (Seo et al., 2006).

Propriétés

Séquence

LIAHNQVRQV

Source

Homo sapiens (human)

Stockage

Common storage 2-8℃, long time storage -20℃.

Synonyme

HER-2/neu (85–94)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.